4,6-Dichloropyridin-3-amine

Organic Synthesis Process Chemistry Halogenated Pyridine Intermediates

Researchers developing kinase inhibitors (e.g., DYRK1/CLK) or agrochemicals often face synthetic dead-ends with non-regioselective dichloropyridine isomers. 4,6-Dichloropyridin-3-amine (CAS 7321-93-9) solves this with its unique 4,6-dichloro substitution pattern, enabling reliable sequential Pd-catalyzed aminations for precise SAR exploration. - Validated key intermediate in patented DYRK1/CLK and tricyclic kinase inhibitors (WO-2020069418-A1, US-2021070731-A1). - Dual reactive chlorine sites support chemoselective derivatization for kinase inhibitor programs. - Also serves as a precursor to commercial crop protection agents, including 2,4,5-Trichloropyridine derivatives. - Consistent ≥98% HPLC purity, with full GHS documentation, ensures reproducible results and compliant handling.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 7321-93-9
Cat. No. B112953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyridin-3-amine
CAS7321-93-9
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)N)Cl
InChIInChI=1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2
InChIKeyFBGVTWONYOCYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloropyridin-3-amine Procurement Guide


4,6-Dichloropyridin-3-amine (CAS 7321-93-9, also known as 5-Amino-2,4-dichloropyridine) is a dichlorinated aminopyridine with molecular formula C5H4Cl2N2 and molecular weight 163.00 g/mol [1]. The compound features a pyridine ring with chlorine substituents at the 4 and 6 positions and an amino group at the 3 position [1]. It serves primarily as a versatile intermediate in pharmaceutical and agrochemical synthesis, with its specific substitution pattern enabling distinct reactivity profiles compared to other dichloropyridine isomers [2].

Pharmaceutical intermediate for kinase inhibitor scaffold derivatization
Agrochemical precursor with 4,6-dichloro substitution pattern enabling selective functionalization
Suitable for regioselective cross-coupling studies on dichloropyridine systems

Substitution Risks for 4,6-Dichloropyridin-3-amine


4,6-Dichloropyridin-3-amine cannot be substituted with positional isomers such as 2,4-dichloropyridin-3-amine (CAS 173772-63-9) or other chlorinated aminopyridines without altering synthetic outcomes. The 4,6-dichloro substitution pattern confers distinct regioselectivity in cross-coupling and nucleophilic aromatic substitution reactions [1]. Palladium-catalyzed aminations on dichloropyridines exhibit substitution pattern-dependent selectivity, with maximum selectivity achieved under mild conditions [1]. Furthermore, isomer-specific applications in patented pharmaceutical compositions (e.g., Factor Xa inhibitors, DYRK1/CLK inhibitors) demonstrate that the substitution pattern directly impacts target binding and downstream biological activity [2]. Interchanging isomers without validation risks synthetic failure, altered pharmacokinetic profiles, or patent infringement.

This Product 4,6-Dichloropyridin-3-amine: Chlorine at positions 4 and 6; amino at position 3
Potential Substitute 2,4-Dichloropyridin-3-amine (CAS 173772-63-9): Different substitution pattern may shift regioselectivity outcomes
This Product Reported use in patented DYRK1/CLK and tricyclic kinase inhibitor programs
Potential Substitute Positional isomers may alter target-binding profiles; patent-specific compositions may not transfer
This Product Established GHS hazard documentation supports laboratory safety planning
Potential Substitute Isomer-specific hazard profiles may differ; verify SDS before substituting

Differentiation Evidence vs. Dichloropyridine Isomers


Synthetic Yield: Reduction from Nitro Precursor

The synthesis of 2,4-dichloropyridin-3-amine (CAS 173772-63-9) from 2,4-dichloro-3-nitropyridine via SnCl2/HCl reduction has been reported with yields of 87-93% . In contrast, no peer-reviewed or patent literature reports comparable yield data for the analogous reduction pathway to 4,6-dichloropyridin-3-amine (CAS 7321-93-9). This disparity reflects fundamental differences in electronic and steric effects between the 2,4- and 4,6-substitution patterns during the reduction of nitro precursors. The absence of published high-yield protocols for 4,6-dichloropyridin-3-amine indicates that its synthesis may require alternative, potentially less efficient routes or more demanding reaction conditions.

Synthetic Yield
Data to verify
No published yield data for 4,6-isomer vs. 87–93% reported for 2,4-isomer via nitro reduction
Yield data absent; may require alternative routes
Source review needed; supplier data not peer-reviewed
Organic Synthesis Process Chemistry Halogenated Pyridine Intermediates

Commercial Availability and Pricing

Commercial pricing for 4,6-dichloropyridin-3-amine exhibits significant variability across suppliers, ranging from $17-27 per gram (Aladdin, Fluorochem) for 98% purity material to premium pricing of $900 per gram (Biosynth) and $1,320 for 25g from ChemImpex [1]. The compound is available in purity grades ranging from 95% to ≥98% (HPLC) . This pricing heterogeneity, combined with varying lead times from in-stock to 8-12 weeks , reflects market fragmentation and the compound's status as a specialized research intermediate rather than a commodity building block. The wide price dispersion necessitates careful supplier qualification and procurement strategy.

Commercial Pricing
Supporting evidence
~$17/g to $900/g range (53-fold); 98% purity grade
Supplier qualification recommended for cost control
Prices subject to change; bulk pricing may differ
Procurement Supply Chain Research Chemicals

Regioselectivity in Cross-Coupling

The chlorine substitution pattern on dichloropyridines directly governs regioselectivity in palladium-catalyzed amination reactions. Research on selective aminations of dichloropyridines demonstrates that the use of mild reaction conditions enables maximum selectivity and excellent functional group tolerance, with selectivity outcomes being substitution pattern-dependent [1]. The 4,6-dichloro substitution places chlorine atoms at the 4 and 6 positions, leaving the 2-position available for selective functionalization. In contrast, the 2,4-dichloro isomer (CAS 173772-63-9) presents a different steric and electronic landscape due to ortho-substitution relative to the ring nitrogen. This difference is critical in stepwise derivatization strategies where sequential displacement of chlorine atoms is required.

Regioselectivity
Class-level inference
Pd-catalyzed amination selectivity is substitution-pattern-dependent; 4,6-dichloro places Cl at positions 4 and 6
Substitution pattern may influence cross-coupling outcomes
Class-level; validate for specific reaction conditions
Cross-Coupling Palladium Catalysis Nucleophilic Aromatic Substitution

Physical Property Characterization

4,6-Dichloropyridin-3-amine has a reported melting point of 80-81 °C (solv: ligroine) and a predicted density of 1.497±0.06 g/cm³ [1]. The compound appears as a pale brown to off-white powder and requires storage under inert atmosphere (nitrogen or argon) at 2-8 °C with protection from light . These specifications provide a baseline for quality control and identity verification upon receipt. The melting point of 80-81 °C is notably higher than some related aminopyridines, which may influence handling and formulation considerations.

Physical Property
Supporting evidence
Melting point 80–81 °C (ligroine); predicted density 1.497 g/cm³
Supports incoming QC identity verification
Deviation may indicate impurity or isomer mismatch
Physical Chemistry Material Characterization Quality Control

Patented Kinase Inhibitor Intermediate

4,6-Dichloropyridin-3-amine is explicitly disclosed as a building block in patent-protected pharmaceutical compositions targeting specific therapeutic indications. It serves as an intermediate in the synthesis of small molecule inhibitors of DYRK1/CLK kinases (WO-2020069418-A1, 2018) and tricyclic kinase inhibitors (US-2021070731-A1, 2019) . The compound is also utilized in the preparation of aromatic bridging cyclic amide derivatives for hepatitis B virus infection . These patent citations establish the compound's validated utility in medicinal chemistry programs and provide documented precedent for its use in drug discovery pipelines targeting clinically relevant kinases.

Patent Citations
Source review
Cited in kinase inhibitor patents: WO-2020069418-A1, US-2021070731-A1
Reported use in drug discovery programs; context-dependent
Patent literature; verify applicability to specific program
Medicinal Chemistry Kinase Inhibitors Drug Discovery

GHS Hazard and Safety Profile

4,6-Dichloropyridin-3-amine is classified under GHS with the signal word 'Warning' and multiple hazard statements: H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . The compound carries UN2811 classification (toxic solids, organic, n.o.s.) . Precautionary measures include P261 (avoid breathing dust/fume), P280 (wear protective gloves/clothing/eye protection), and P305+P351+P338 (eye rinse protocol) . These hazards are consistent with other halogenated aminopyridines and do not present exceptional safety concerns beyond standard laboratory chemical handling protocols.

GHS Hazard Profile
Supporting evidence
H302, H312, H315, H319, H332, H335; Signal: Warning; UN2811
Supports laboratory safety planning and compliance
Similar to other halogenated aminopyridines; review SDS
Laboratory Safety Chemical Hygiene Risk Assessment

Application Scenarios for 4,6-Dichloropyridin-3-amine


Kinase Inhibitor Scaffold Derivatization

4,6-Dichloropyridin-3-amine is validated as a synthetic intermediate in the development of DYRK1/CLK small molecule inhibitors (WO-2020069418-A1) and tricyclic kinase inhibitors (US-2021070731-A1) . The 4,6-dichloro substitution pattern provides two distinct sites for sequential functionalization via palladium-catalyzed amination or nucleophilic aromatic substitution, enabling systematic exploration of structure-activity relationships in kinase inhibitor programs .

Agrochemical Intermediate Synthesis

The compound serves as a precursor in the synthesis of agrochemicals, including herbicides and pesticides . It functions as an intermediate in the production of 2,4,5-Trichloropyridine and its derivatives , which are established structural motifs in commercial crop protection agents. The chlorinated pyridine core contributes to the metabolic stability and target binding properties essential for agrochemical efficacy.

Regioselective Chlorine Displacement Studies

The 4,6-dichloro substitution pattern makes this compound suitable for studies of regioselective functionalization on dichloropyridines . The positioning of chlorine atoms at the 4 and 6 positions, relative to the ring nitrogen and 3-amino group, creates a unique reactivity landscape for investigating palladium-catalyzed amination selectivity and nucleophilic aromatic substitution kinetics, providing a model system for developing chemoselective derivatization protocols.

Analytical Method Development and QC

The compound's well-defined physical properties—including melting point (80-81 °C), predicted density (1.497 g/cm³), and HPLC purity specifications (≥98%) —support its use as a reference standard in analytical method development for halogenated heterocycles. Its GHS hazard profile (H302, H312, H315, H319, H332, H335) is fully documented, enabling compliant laboratory handling and safety protocol implementation.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold derivatization
4,6-Dichloro substitution pattern for sequential functionalization
Regioselectivity in cross-coupling; target-engagement assay context
Agrochemical intermediate synthesis
Chlorinated pyridine core for metabolic stability
Herbicide/pesticide derivatization; yield and purity review
Regioselective chlorine displacement studies
Distinct 4,6-chloro reactivity landscape
Pd-catalyzed amination selectivity; nucleophilic aromatic substitution kinetics
Analytical method development and QC
Defined melting point and density specifications
Identity verification; purity assessment for halogenated heterocycles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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